molecular formula C12H15FO2 B12630626 2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane CAS No. 918525-07-2

2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane

Cat. No.: B12630626
CAS No.: 918525-07-2
M. Wt: 210.24 g/mol
InChI Key: QJHQTMUBKBBRQA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane is a seven-membered cyclic acetal containing a fluorinated aromatic substituent and a methyl group at the 2-position. This structural framework combines the conformational flexibility of the dioxepane ring with the electronic effects of the 4-fluorophenyl group, which may enhance its chemical reactivity and biological activity.

Properties

CAS No.

918525-07-2

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-methyl-1,3-dioxepane

InChI

InChI=1S/C12H15FO2/c1-12(14-8-2-3-9-15-12)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

QJHQTMUBKBBRQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCCO1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane typically involves the reaction of 4-fluorobenzaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxepane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Effects

The ring size and substituent positioning significantly influence physicochemical and biological properties. Key comparisons include:

1,3-Dioxolanes (5-membered rings)
  • 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane (): Structure: Five-membered ring with 4-fluorophenyl and methyl groups. Bioactivity: Demonstrated antibacterial (MIC: 625–1250 µg/mL against Staphylococcus spp.) and antifungal activity against Candida albicans. Synthesis: Acid-catalyzed cyclization or organometallic cross-coupling .
1,3-Dioxanes (6-membered rings)
  • 2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane (): Structure: Six-membered ring with a chloro-fluorophenoxy ethyl chain. Bioactivity: Limited data, but similar compounds (e.g., flupentiofenox) show herbicidal and antifungal properties. Key Difference: Larger ring than dioxolanes but smaller than dioxepanes; substituent flexibility may enhance target binding .
Other 1,3-Dioxepanes (7-membered rings)
  • 4,7-Dimethyl-1,3-dioxepane ():
    • Structure : Seven-membered ring with methyl groups at 4 and 7 positions.
    • Synthesis : Prepared via acid-catalyzed cyclization of diols, yielding cis/trans isomers with distinct boiling points.
    • Key Difference : Lack of aromatic substituents reduces electronic effects but increases ring strain .

Substituent-Driven Comparisons

Fluorophenyl vs. Chlorophenyl Derivatives
  • 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane ():
    • Exhibits enhanced reactivity due to combined chloro and fluoro substituents.
    • Similarity index (0.93) with propyl-substituted analogs suggests substituent bulkiness modulates activity .
  • 2-(4-Chlorophenyl)-2-methylpropanal ():
    • Meta- and para-chlorophenyl analogs show distinct reactivity patterns, highlighting the importance of substituent position .
Methyl Group Positioning
  • 2-Methyl-1,3-dioxepane ():
    • Listed as a hazardous substance (3.1C flammability class), indicating higher reactivity or volatility compared to fluorophenyl-substituted dioxepanes .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Name Ring Size Substituents Bioactivity (MIC or Notes) Synthesis Method
2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane 5-membered 4-Fluorophenyl, methyl 625–1250 µg/mL (antibacterial) Acid-catalyzed cyclization
4,7-Dimethyl-1,3-dioxepane 7-membered Methyl (4,7 positions) Isomer-dependent properties Diol cyclization
2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane 6-membered Chloro-fluorophenoxy ethyl Hypothetical antifungal activity Phenolic ether synthesis

Table 2: Substituent Impact on Reactivity

Compound Name Substituent Features Key Effect
2-(4-Fluorophenyl)-2-methyl-1,3-dioxepane Fluorine (electron-withdrawing), methyl Enhanced stability and bioactivity
2-(3-Chlorophenyl)-2-methylpropanal Meta-chloro substitution Altered electrophilic reactivity
2-Methyl-1,3-dioxepane No aromatic substituents Higher volatility and flammability

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